molecular formula C12H21NO3 B5351970 4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid CAS No. 6975-33-3

4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid

Cat. No. B5351970
CAS RN: 6975-33-3
M. Wt: 227.30 g/mol
InChI Key: GKRPTTYZZLGANE-BQYQJAHWSA-N
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Description

4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid, also known as AVE 0991, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AVE 0991 is a non-peptide mimic of angiotensin-(1-7), a peptide hormone that is part of the renin-angiotensin system (RAS). The RAS is a complex hormonal system that regulates blood pressure, fluid and electrolyte balance, and cardiovascular function. AVE 0991 has been shown to have beneficial effects on the cardiovascular system, the nervous system, and the immune system.

Mechanism of Action

The mechanism of action of 4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid 0991 is complex and involves multiple pathways. This compound 0991 is a non-peptide mimic of angiotensin-(1-7), which binds to the Mas receptor. The Mas receptor is a G protein-coupled receptor that is expressed in a variety of tissues, including the cardiovascular system, the nervous system, and the immune system. Activation of the Mas receptor by this compound 0991 leads to the activation of multiple signaling pathways, including the PI3K/Akt and ERK1/2 pathways. These pathways are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound 0991 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In the cardiovascular system, this compound 0991 has been shown to decrease blood pressure, improve cardiac function, and reduce vascular remodeling. In the nervous system, this compound 0991 has been shown to have neuroprotective effects, particularly in the context of stroke and traumatic brain injury. In the immune system, this compound 0991 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid 0991 is its specificity for the Mas receptor. This allows for targeted activation of the receptor without affecting other pathways. However, one limitation of this compound 0991 is its relatively short half-life, which can limit its effectiveness in vivo. In addition, the synthesis of this compound 0991 can be complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid 0991. One area of interest is the potential use of this compound 0991 in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the potential use of this compound 0991 in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound 0991, particularly in the context of in vivo studies.

Synthesis Methods

The synthesis of 4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid 0991 involves several steps, including the reaction of 2-ethylhexylamine with 2-bromoacetyl-4-methylbenzoate, followed by the reaction of the resulting product with 2-cyano-3-methyl-2-butenoic acid. The final step involves the hydrolysis of the cyano group to yield this compound 0991.

Scientific Research Applications

4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid 0991 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been the cardiovascular system. This compound 0991 has been shown to have beneficial effects on blood pressure, cardiac function, and vascular remodeling. It has also been shown to have neuroprotective effects, particularly in the context of stroke and traumatic brain injury. In addition, this compound 0991 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

(E)-4-(2-ethylhexylamino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-3-5-6-10(4-2)9-13-11(14)7-8-12(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRPTTYZZLGANE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6975-33-3
Record name 4-((2-Ethylhexyl)amino)-4-oxoisocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-ethylhexyl)amino]-4-oxoisocrotonic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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